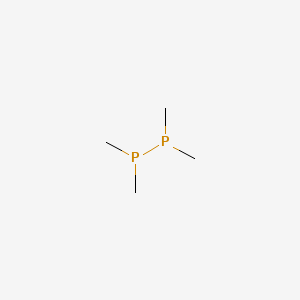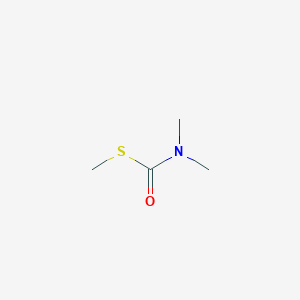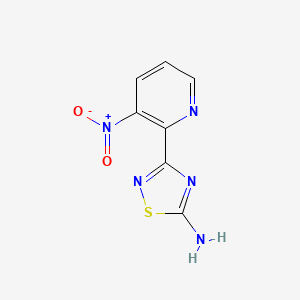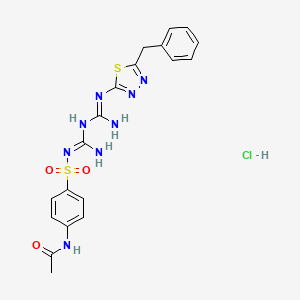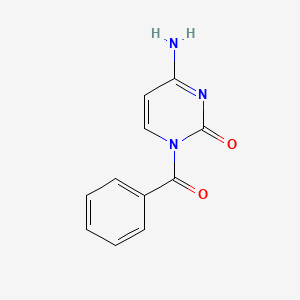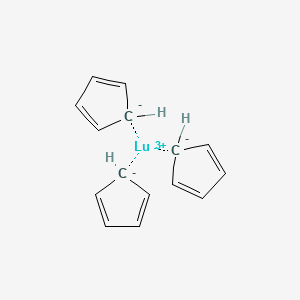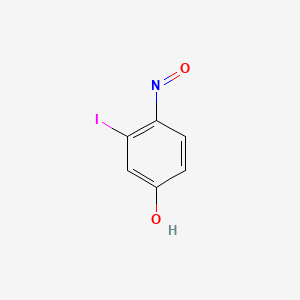
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-nitrosophenol is an organic compound with the molecular formula C₆H₄INO₂ and a molecular weight of 249.01 g/mol It is characterized by the presence of an iodine atom, a nitroso group, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Iodo-4-nitrosophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the nitration of phenol, followed by iodination . The reaction conditions typically require the use of strong acids like nitric acid and iodine reagents under controlled temperatures to ensure the selective substitution of the hydrogen atoms on the benzene ring.
Industrial Production Methods: Industrial production of 3-iodo-4-nitrosophenol may involve large-scale nitration and iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols and amines can replace the iodine atom in the presence of catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Iodo-4-nitrosophenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-iodo-4-nitrosophenol involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
4-Nitrosophenol: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodo-4-nitrosophenol: The position of the iodine atom affects its reactivity and chemical properties.
4-Iodo-2-nitrosophenol: Similar structure but different substitution pattern, leading to variations in reactivity
Uniqueness: The presence of both iodine and nitroso groups allows for versatile chemical transformations and interactions .
Propriétés
Numéro CAS |
39495-50-6 |
|---|---|
Formule moléculaire |
C6H4INO2 |
Poids moléculaire |
249.01 g/mol |
Nom IUPAC |
3-iodo-4-nitrosophenol |
InChI |
InChI=1S/C6H4INO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
Clé InChI |
CCAMOKMWECRXDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)I)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


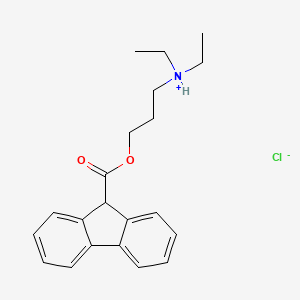
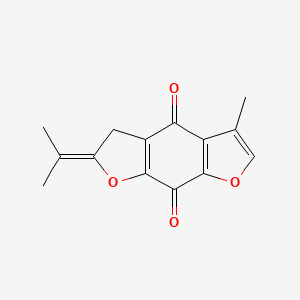
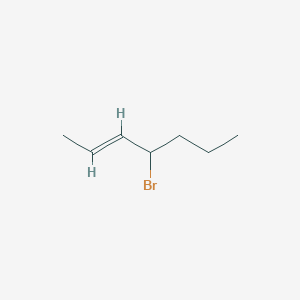


![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
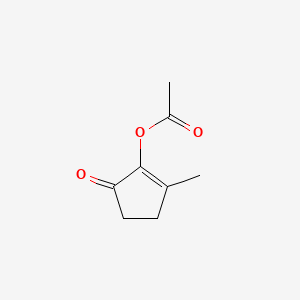
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
